2-Bromo-5-ethylbenzoic acid 2-Bromo-5-ethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 105459-30-1
VCID: VC0170579
InChI: InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=CC(=C(C=C1)Br)C(=O)O
Molecular Formula: C9H9BrO2
Molecular Weight: 229.073

2-Bromo-5-ethylbenzoic acid

CAS No.: 105459-30-1

Cat. No.: VC0170579

Molecular Formula: C9H9BrO2

Molecular Weight: 229.073

* For research use only. Not for human or veterinary use.

2-Bromo-5-ethylbenzoic acid - 105459-30-1

Specification

CAS No. 105459-30-1
Molecular Formula C9H9BrO2
Molecular Weight 229.073
IUPAC Name 2-bromo-5-ethylbenzoic acid
Standard InChI InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key APZKAKQIWDKNNH-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)Br)C(=O)O

Introduction

Chemical Structure and Properties

Structural Identification

2-Bromo-5-ethylbenzoic acid belongs to the family of halogenated benzoic acids with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . The specific positioning of the bromine at the ortho position to the carboxylic acid group and the ethyl substituent at the meta position creates a unique electronic environment affecting its chemical behavior. The structure can be represented by the SMILES notation: CCC1=CC=C(Br)C(C(=O)O)=C1 .

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-5-ethylbenzoic acid are summarized in the following table:

PropertyValueReference
CAS Number105459-30-1
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
IUPAC Name2-bromo-5-ethylbenzoic acid
MDL NumberMFCD18410374
Typical Purity95%
Physical StateSolid

As a carboxylic acid, this compound exhibits typical acidic properties with the carboxyl group able to donate a proton in solution. The presence of the bromine atom, being electron-withdrawing, increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. Simultaneously, the ethyl group at position 5 provides electron-donating effects, creating an interesting electronic balance within the molecule.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 2-Bromo-5-ethylbenzoic acid typically involves selective bromination of 5-ethylbenzoic acid. Based on common synthetic approaches for brominated aromatic compounds, several potential routes are summarized in the table below:

Synthetic RouteKey ReagentsReaction ConditionsConsiderations
Direct BrominationBr2, Lewis acid catalystControlled temperature (10-25°C)Regioselectivity challenge
Metalation-Bromination1. Strong base (LDA) 2. Br2 or NBSLow temperature (-78°C to -40°C)Higher ortho-selectivity
From 2-Amino-5-ethylbenzoic acid1. Diazotization (NaNO2/HCl) 2. CuBr0-5°C for diazotizationSandmeyer-type transformation

The ortho-directing effect of the carboxylic acid group in 5-ethylbenzoic acid facilitates bromination at the 2-position, though careful control of reaction conditions is necessary to minimize formation of dibrominated products.

Industrial Production

Applications and Uses

Role in Organic Synthesis

2-Bromo-5-ethylbenzoic acid serves as a versatile building block in organic synthesis due to the reactive bromine substituent. The compound's utility stems from several characteristics:

  • The bromine atom provides a handle for various cross-coupling reactions (Suzuki, Stille, Negishi) to introduce more complex functionality.

  • The carboxylic acid group allows for derivatization to esters, amides, or reduction to alcohols.

  • The ethyl group at position 5 can undergo oxidation or serve as a point for further functionalization.

Pharmaceutical Applications

The search results indicate that 2-Bromo-5-ethylbenzoic acid is employed as a building block in medicinal chemistry. Its specific substitution pattern makes it valuable for the synthesis of more complex structures with potential therapeutic properties. While detailed information on specific pharmaceutical applications is limited in the search results, related brominated benzoic acids have been utilized in the synthesis of compounds with anti-inflammatory, antimicrobial, and other biological activities.

Comparison with Structural Analogues

Structural Isomers and Related Compounds

A comparison of 2-Bromo-5-ethylbenzoic acid with structurally similar compounds provides insight into how subtle structural variations affect chemical properties and applications:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural CharacteristicsReference
2-Bromo-5-ethylbenzoic acid105459-30-1C9H9BrO2229.07Bromine at position 2, ethyl at position 5
5-Bromo-2-ethylbenzoic acid439937-55-0C9H9BrO2229.07Bromine at position 5, ethyl at position 2
2-Bromo-4-ethylbenzoic acidNot providedC9H9BrO2229.07Bromine at position 2, ethyl at position 4
2-Bromo-5-methylbenzoic acid6967-82-4C8H7BrO2215.046Bromine at position 2, methyl at position 5

The positional isomers (5-Bromo-2-ethylbenzoic acid and 2-Bromo-4-ethylbenzoic acid) exhibit different electronic distributions, affecting aspects such as acidity, solubility, and reactivity profiles in synthetic applications. Meanwhile, 2-Bromo-5-methylbenzoic acid, with a methyl group instead of ethyl, demonstrates how alkyl chain length influences the compound's physical properties and reactivity.

Electronic and Steric Effects

The different substitution patterns lead to varied electronic and steric effects:

  • In 2-Bromo-5-ethylbenzoic acid, the bromine atom ortho to the carboxylic acid creates steric hindrance that can affect the planarity of the carboxyl group.

  • In 5-Bromo-2-ethylbenzoic acid, the ethyl group in the ortho position creates greater steric interactions with the carboxyl group.

  • The 2-Bromo-5-methylbenzoic acid, with a smaller methyl group, experiences reduced steric effects compared to its ethyl counterpart.

These differences influence reaction rates, selectivity, and physical properties such as melting points and solubility.

Chemical Reactivity

Key Reaction Profiles

The reactivity of 2-Bromo-5-ethylbenzoic acid is governed by its three main functional features: the carboxylic acid group, the bromine substituent, and the ethyl group. Common reaction types include:

Reaction TypeReactive SiteTypical ReagentsPotential Products
EsterificationCarboxylic acidAlcohols, H2SO4 (catalyst)Corresponding esters
AmidationCarboxylic acidAmines, coupling agentsAmides
Cross-couplingC-Br bondBoronic acids, Pd catalystsAryl-aryl coupled products
ReductionCarboxylic acidLiAlH4, NaBH4Primary alcohol derivatives
OxidationEthyl groupKMnO4, CrO3Additional carboxylic acid functionality

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